

AR-M1000390: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753

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This document provides an in-depth technical overview of AR-M1000390, a potent and selective δ -opioid receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and molecular characteristics of this compound.

Core Compound Information

AR-M1000390, also known as ARM-390, is a non-peptidic derivative of SNC 80.^{[1][2]} It is characterized as a low-internalizing, selective δ -opioid receptor agonist that is brain penetrant following systemic administration.^{[1][2][3][4]} A key feature of AR-M1000390 is its ability to reduce CFA-induced hyperalgesia without triggering acute desensitization of the analgesic response.^{[1][2][3][4]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-M1000390 based on in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (IC₅₀)

Receptor Type	IC50	Species/Cell Line	Reference
δ -Opioid Receptor	0.87 ± 0.23 nM	Not Specified	[1]
μ -Opioid Receptor	3800 ± 172 nM (3.8 μ M)	Not Specified	[1][5]
κ -Opioid Receptor	7470 ± 606 nM (7.47 μ M)	Not Specified	[1][5]

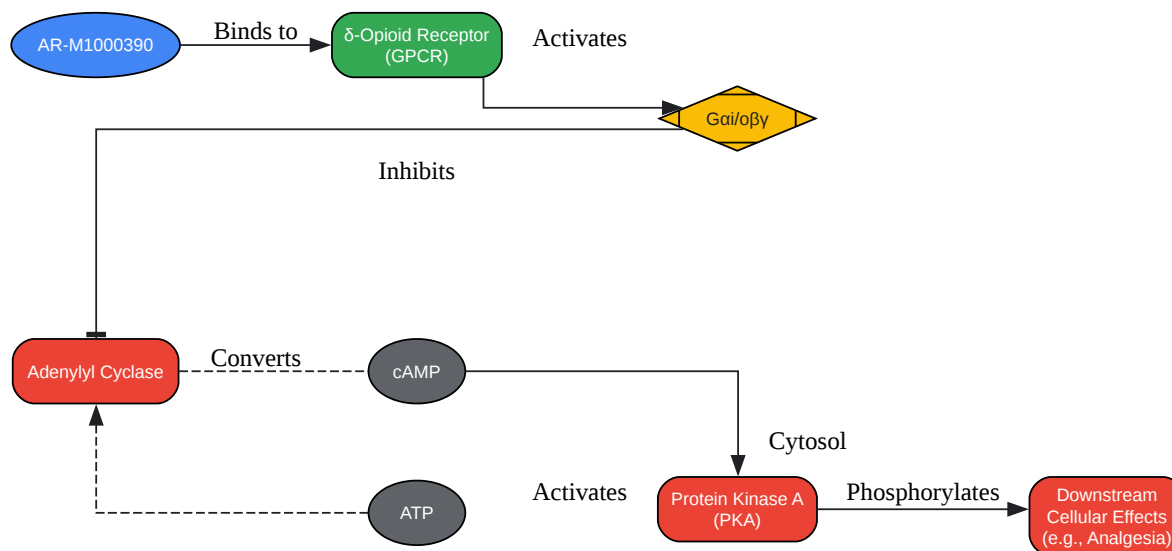
Table 2: Functional Potency and Activity

Assay	Parameter	Value	Cell Line	Reference
Forskolin-Stimulated cAMP Accumulation	Ki	106 ± 34 nM	SK-N-BE	[6]
Forskolin-Stimulated cAMP Accumulation	EC50	111 ± 31 nM	SK-N-BE	[5][6]
Insulin Content Inhibition	Maximal Inhibition	~90% at 10 μ M	RINm5F	[1]

Signaling Pathways

AR-M1000390 exerts its effects primarily through the activation of the δ -opioid receptor, a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to its pharmacological effects.

Interestingly, studies suggest that AR-M1000390 acts as a "biased agonist".[2] Compared to other δ -opioid agonists like SNC80, AR-M1000390 is a low-internalizing agonist.[1][2][3][4] This means it does not significantly promote the internalization of the δ -opioid receptor from the cell surface upon binding.[1][6] The desensitization observed with AR-M1000390 is thought to be due to uncoupling of the receptor from its G protein rather than receptor internalization.[6]



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Caption: AR-M1000390 signaling pathway. (Within 100 characters)

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Receptor Binding Affinity Assay

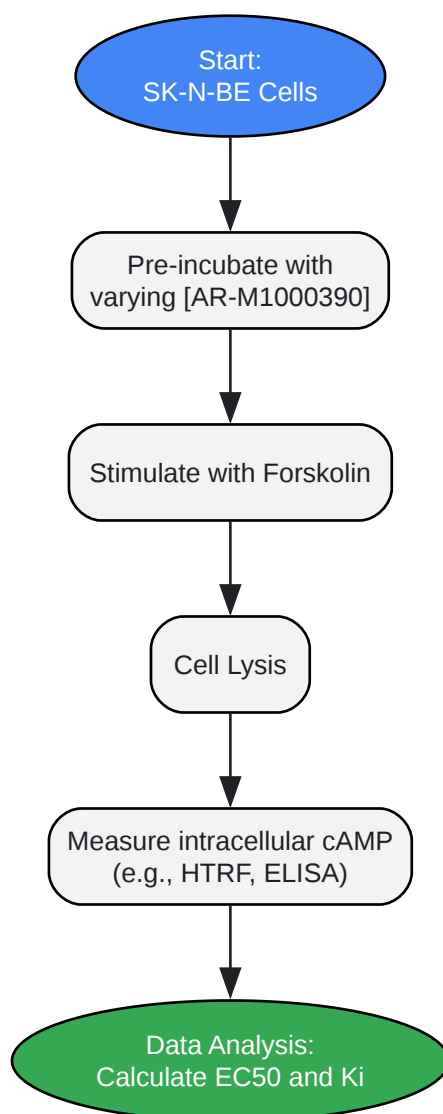
- Objective: To determine the binding affinity (IC₅₀) of AR-M1000390 for opioid receptors.
- Methodology: While specific details from the primary literature are limited in the provided search results, a general competitive radioligand binding assay protocol is as follows:
 - Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing human δ , μ , or κ opioid

receptors).

- Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-naltrindole for δ -receptors) and varying concentrations of AR-M1000390.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.

Forskolin-Stimulated cAMP Accumulation Assay

- Objective: To measure the functional potency (EC50 and Ki) of AR-M1000390 in inhibiting adenylyl cyclase activity.
- Cell Line: SK-N-BE neuroblastoma cells, which endogenously express human δ -opioid receptors.[6]
- Methodology:
 - Cell Culture: Culture SK-N-BE cells to an appropriate confluency.
 - Pre-treatment: Pre-incubate the cells with varying concentrations of AR-M1000390.
 - Stimulation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
 - Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA-based kits).
 - Data Analysis: Calculate the EC50 and Ki values from the concentration-response curves.



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